![molecular formula C10H14O B13962263 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a bicyclic monoterpene aldehyde, characterized by its unique structure that includes a bicyclo[3.1.0]hexane ring system. This compound is known for its presence in essential oils and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-isopropyl-2-methylcyclopropane carboxaldehyde under acidic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carboxylic acid.
Reduction: 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Thujone: Another bicyclic monoterpene with a similar structure but different functional groups.
Camphor: A bicyclic ketone with similar applications in fragrance and medicinal industries.
Menthol: A bicyclic alcohol known for its cooling sensation and use in various products.
Uniqueness
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential biological activities. Its bicyclic structure also contributes to its stability and versatility in various applications .
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
5-propan-2-ylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-7(2)10-4-3-8(6-11)9(10)5-10/h3,6-7,9H,4-5H2,1-2H3 |
Clave InChI |
YZNIFKFTGCAOST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CC=C(C1C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
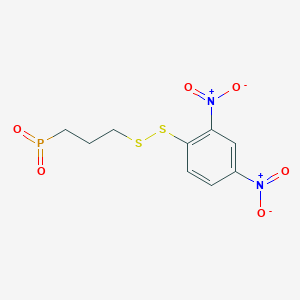
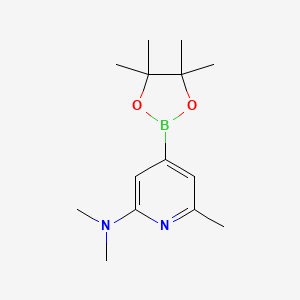
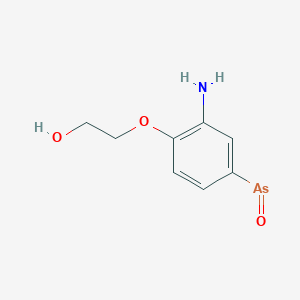
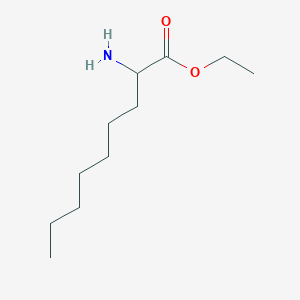
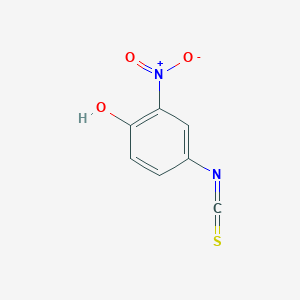
![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
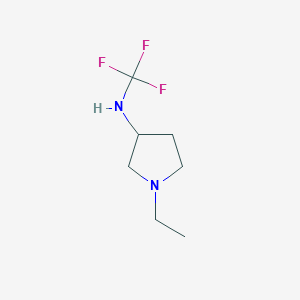
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)

![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
